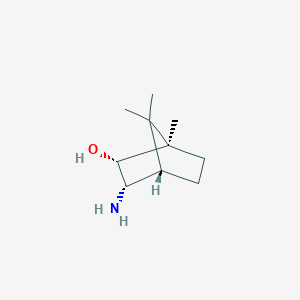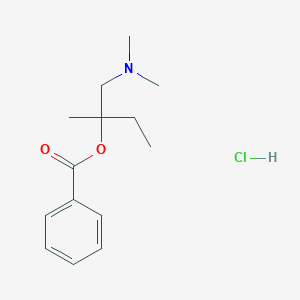
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid
概要
説明
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C4H2F6O3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformational Analysis
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid exhibits a rich conformational landscape. High-resolution spectroscopic studies revealed two dominant conformers, both adopting the Z form of the carboxylic acid group. This study provides insights into the structural characteristics of this fluorinated carboxylic acid, comparing it to others in its class (Thomas et al., 2016).
Application in Emulsion Polymerization
The compound has been used as a surfactant in the emulsion polymerization of vinylidene fluoride, leading to the production of polyvinylidene fluoride (PVDF) latices with particle diameters typically around 100 nm. This surfactant is notable for its ease of decomposition in subcritical water, releasing fluoride ions (Banerjee et al., 2018).
Interaction with Other Acids
The interaction of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid with formic acid has been studied using high-resolution spectroscopy. The complex formed shows a double hydrogen-bonded ring, characteristic of carboxylic acid pairs. This study provides insight into the hydrogen bonding and conformational dynamics in such complexes (Thomas et al., 2018).
Development of MRI Agents
Poly(ethylene-glycol)-based fluorinated esters derived from 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid have been synthesized for use as MRI agents. These novel polymers, soluble in water, showed potential in preliminary in vitro MR imaging studies (Rossi et al., 2011).
Biotransformation Studies
Biotransformation of related fluorocarbons has been investigated, providing insight into metabolic pathways and potential environmental and biological impacts of fluorinated compounds. This research is particularly relevant for understanding the environmental fate and safety of fluorinated substances, including those structurally related to this compound (Schuster et al., 2008).
Synthesis of Functionalized Molecules
This compound has been utilized in reactions leading to the formation of various functionalized molecules, indicating its utility in organic synthesis and the development of novel chemical entities (Sokolov & Aksinenko, 2010).
Safety Evaluation in Food Contact Materials
The safety evaluation of substances related to 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid has been conducted, focusing on their use in food contact materials. This research is crucial for understanding the potential health impacts of these compounds when used in consumer products (Andon et al., 2011).
Safety and Hazards
作用機序
Target of Action
It’s known that the compound is used in the synthesis of polyimides , suggesting that its targets could be related to the formation of these polymers.
Mode of Action
It’s known that the compound plays a crucial role in the suzuki–miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate this reaction.
Biochemical Pathways
Given its role in the synthesis of polyimides , it’s likely that the compound affects pathways related to polymer formation.
Result of Action
The primary result of the action of 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid is the formation of polyimides . These polymers have many unique properties, such as thermal stability, chemical inertness, and excellent mechanical properties, making them useful in a variety of applications, including microelectronics and optoelectronics .
特性
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O3/c5-3(6,7)2(13,1(11)12)4(8,9)10/h13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQUGOHGJUTDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369341 | |
| Record name | 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662-22-6 | |
| Record name | 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid?
A1: 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid (BTHA) possesses a central carbon atom bonded to a carboxylic acid group (-COOH), a hydroxyl group (-OH), and two trifluoromethyl groups (-CF3). This structure leads to the following properties:
- Molecular Formula: C4H2F6O3 [, ]
- Molecular Weight: 212.05 g/mol []
- Approximate C s Symmetry: The molecule exhibits approximate Cs symmetry, with the carboxyl group nearly coplanar to the C-OH moiety. []
- Intramolecular Hydrogen Bonding: An intramolecular O-H⋯O hydrogen bond exists within the molecule. []
Q2: How is 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid synthesized?
A2: Several synthesis methods have been reported for BTHA:
- Perfluoroisobutylene Oxide Ring-Opening: Heating perfluoroisobutylene oxide with silica gel in aqueous acetone under pressure yields BTHA. []
- Cyanohydrin Hydrolysis: Reacting hexafluoroacetone with hydrogen cyanide (HCN) in the presence of a base like piperidine generates the corresponding cyanohydrin, which can then be hydrolyzed to BTHA using strong acid. []
Q3: What are the potential applications of 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid?
A3: Research suggests BTHA may have applications in introducing specific chemical groups into other molecules:
- Reagent for OC(CF3)2CO2 Introduction: BTHA can act as a reagent to introduce the OC(CF3)2CO2 group into various molecules. [] This functionality can be valuable for modifying the properties of pharmaceuticals, agrochemicals, and other materials.
Q4: How does 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid interact with biological systems?
A4: While specific details about BTHA's interactions with biological systems are limited in the provided research, one study provides insight:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)
